N-(5-chloro-2-cyanophenyl)-6-(3-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~4~-(5-CHLORO-2-CYANOPHENYL)-6-(3-METHOXYPHENYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-b]pyridine core, substituted with chlorocyanophenyl and methoxyphenyl groups. Its chemical properties and reactivity make it a valuable subject of study in organic chemistry and related disciplines.
Preparation Methods
The synthesis of N4-(5-CHLORO-2-CYANOPHENYL)-6-(3-METHOXYPHENYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The preparation methods include:
-
Synthetic Routes
Step 1: Formation of the pyrazolo[3,4-b]pyridine core through cyclization reactions.
Step 2: Introduction of the 5-chloro-2-cyanophenyl group via nucleophilic substitution.
Step 3: Attachment of the 3-methoxyphenyl group through electrophilic aromatic substitution.
Step 4: Final carboxamide formation through amidation reactions.
-
Reaction Conditions
- Reactions are typically carried out under inert atmospheres (e.g., nitrogen or argon) to prevent oxidation.
- Solvents such as dimethylformamide (DMF) or dichloromethane (DCM) are commonly used.
- Catalysts like palladium or copper may be employed to facilitate certain steps.
-
Industrial Production Methods
- Scale-up processes involve optimizing reaction conditions to maximize yield and purity.
- Continuous flow reactors may be used to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
N~4~-(5-CHLORO-2-CYANOPHENYL)-6-(3-METHOXYPHENYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
-
Oxidation
- Common reagents: Potassium permanganate (KMnO~4~), chromium trioxide (CrO~3~).
- Major products: Oxidized derivatives with altered functional groups.
-
Reduction
- Common reagents: Sodium borohydride (NaBH~4~), lithium aluminum hydride (LiAlH~4~).
- Major products: Reduced forms with hydrogenated functional groups.
-
Substitution
- Common reagents: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols).
- Major products: Substituted derivatives with new functional groups.
Scientific Research Applications
N~4~-(5-CHLORO-2-CYANOPHENYL)-6-(3-METHOXYPHENYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has diverse applications in scientific research:
-
Chemistry
- Used as a building block in the synthesis of complex organic molecules.
- Studied for its reactivity and stability under various conditions.
-
Biology
- Investigated for its potential as a biochemical probe.
- Studied for its interactions with biological macromolecules.
-
Medicine
- Explored for its potential therapeutic properties.
- Studied for its effects on cellular pathways and targets.
-
Industry
- Used in the development of advanced materials.
- Studied for its potential applications in catalysis and material science.
Mechanism of Action
The mechanism of action of N4-(5-CHLORO-2-CYANOPHENYL)-6-(3-METHOXYPHENYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways:
-
Molecular Targets
- Enzymes involved in metabolic pathways.
- Receptors and ion channels on cell membranes.
-
Pathways Involved
- Modulation of signal transduction pathways.
- Alteration of gene expression and protein synthesis.
Comparison with Similar Compounds
N~4~-(5-CHLORO-2-CYANOPHENYL)-6-(3-METHOXYPHENYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can be compared with similar compounds to highlight its uniqueness:
-
Similar Compounds
-
Uniqueness
- The combination of the pyrazolo[3,4-b]pyridine core with chlorocyanophenyl and methoxyphenyl groups.
- Unique reactivity and stability under various conditions.
- Potential for diverse applications in multiple scientific fields.
Properties
Molecular Formula |
C23H18ClN5O2 |
---|---|
Molecular Weight |
431.9 g/mol |
IUPAC Name |
N-(5-chloro-2-cyanophenyl)-6-(3-methoxyphenyl)-1,3-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C23H18ClN5O2/c1-13-21-18(23(30)27-19-10-16(24)8-7-15(19)12-25)11-20(26-22(21)29(2)28-13)14-5-4-6-17(9-14)31-3/h4-11H,1-3H3,(H,27,30) |
InChI Key |
HXDCYAJGLJUQAP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC(=CC=C3)OC)C(=O)NC4=C(C=CC(=C4)Cl)C#N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.